molecular formula C13H18ClNO3 B10766997 1-(1,3-Benzodioxol-4-yl)-2-(methylamino)pentan-1-one hydrochloride CAS No. 2749428-57-5

1-(1,3-Benzodioxol-4-yl)-2-(methylamino)pentan-1-one hydrochloride

Cat. No.: B10766997
CAS No.: 2749428-57-5
M. Wt: 271.74 g/mol
InChI Key: NAHQYOXMPVEVDR-UHFFFAOYSA-N
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Description

2,3-Pentylone isomer (hydrochloride): is a synthetic cathinone, which is a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is a structural isomer of pentylone, characterized by the methylenedioxy group attached at carbons 2 and 3 of the terminal phenyl group . It is primarily used in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Pentylone isomer (hydrochloride) typically involves the following steps:

    Formation of the intermediate: The synthesis begins with the formation of an intermediate compound, which involves the reaction of a suitable precursor with a reagent that introduces the methylenedioxy group.

    Amidation: The intermediate is then subjected to amidation, where it reacts with a methylamine derivative to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for 2,3-Pentylone isomer (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions: 2,3-Pentylone isomer (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Pentylone isomer (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 2,3-Pentylone isomer (hydrochloride) is not well-characterized. it is believed to exert its effects by interacting with the central nervous system, similar to other synthetic cathinones. It likely acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to enhanced mood, increased energy, and heightened alertness .

Comparison with Similar Compounds

    Pentylone: A structural isomer with the methylenedioxy group attached at carbons 3 and 4 of the terminal phenyl group.

    Methylone: Another synthetic cathinone with a similar structure but different substitution pattern.

    Ethylone: Similar to methylone but with an ethyl group instead of a methyl group.

Uniqueness: 2,3-Pentylone isomer (hydrochloride) is unique due to the specific positioning of the methylenedioxy group at carbons 2 and 3. This structural difference can lead to variations in its pharmacological and toxicological properties compared to other synthetic cathinones .

Properties

CAS No.

2749428-57-5

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

1-(1,3-benzodioxol-4-yl)-2-(methylamino)pentan-1-one;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-3-5-10(14-2)12(15)9-6-4-7-11-13(9)17-8-16-11;/h4,6-7,10,14H,3,5,8H2,1-2H3;1H

InChI Key

NAHQYOXMPVEVDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl

Origin of Product

United States

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